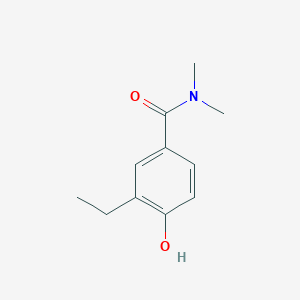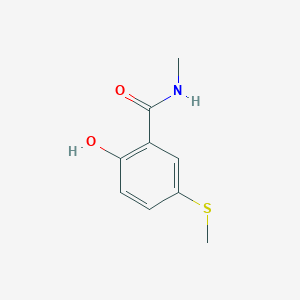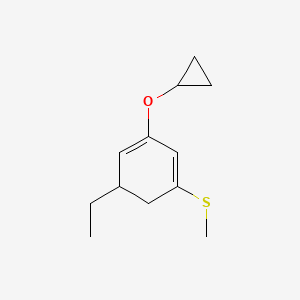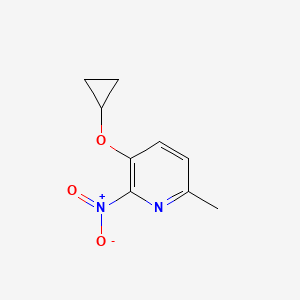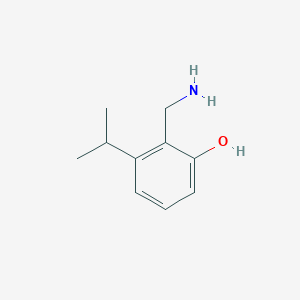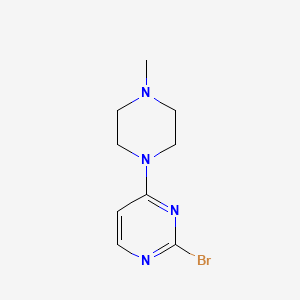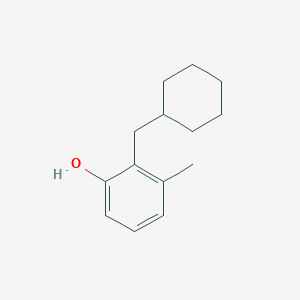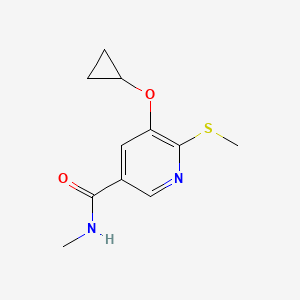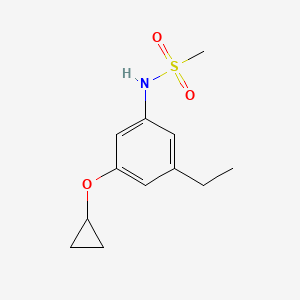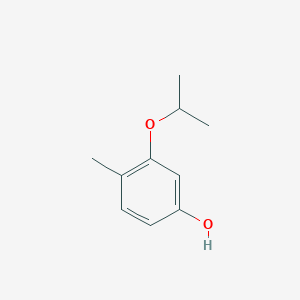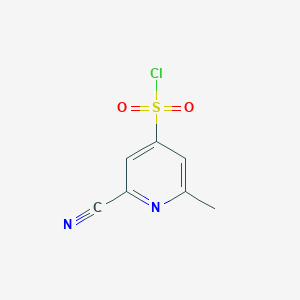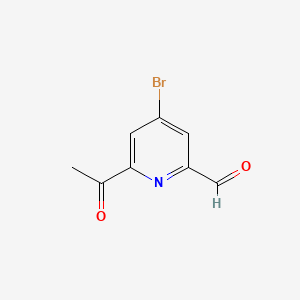
6-Acetyl-4-bromopyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-4-bromopyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 6th position, a bromine atom at the 4th position, and an aldehyde group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-bromopyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 6-acetylpyridine followed by formylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Acetyl-4-bromopyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Acetyl-4-bromopyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-bromopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Acetyl-4-bromopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal catalysts.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Acetyl-4-bromopyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and acetyl group may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-pyridinecarboxaldehyde
- 4-Bromo-2-pyridinecarboxaldehyde
- 6-Acetyl-2-pyridinecarboxaldehyde
特性
分子式 |
C8H6BrNO2 |
|---|---|
分子量 |
228.04 g/mol |
IUPAC名 |
6-acetyl-4-bromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6BrNO2/c1-5(12)8-3-6(9)2-7(4-11)10-8/h2-4H,1H3 |
InChIキー |
YLCMBPAATWSKIR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


